molecular formula C12H12N2O2S B13150315 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B13150315
M. Wt: 248.30 g/mol
InChI Key: FAYZOMGHGABAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine is a complex organic compound that features a benzodioxin ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with thiazole derivatives under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antibacterial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine is unique due to its combined benzodioxin and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N2O2S/c13-12-14-7-9(17-12)5-8-1-2-10-11(6-8)16-4-3-15-10/h1-2,6-7H,3-5H2,(H2,13,14)

InChI Key

FAYZOMGHGABAIS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=CN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.